N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Discovery and Characterization of Novel GPR39 Agonists
In a study focusing on identifying kinase inhibitors with novel applications, two previously described kinase inhibitors were discovered to act as novel GPR39 agonists. This unexpected finding highlights the potential of N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine in expanding the list of potential kinase off-targets to include understudied G protein–coupled receptors. Zinc was found to play a role as an allosteric potentiator of small-molecule-induced activation of GPR39, suggesting a new avenue for therapeutic exploration (Sato, Huang, Kroeze, & Roth, 2016).
Metabolic Biotransformation of Novel Oxazolidinone Antibacterial Drug
A novel linezolid analogue underwent a comprehensive metabolic biotransformation study, revealing significant insights into its phase I metabolism. This research underscores the importance of understanding the metabolic pathways of novel compounds, facilitating the development of analytical methods for quantification in biological samples and aiding in pharmacodynamics and toxicodynamics studies (Sang, Long, Yang, Ye, Yang, Chen, Wang, & Luo, 2016).
Heterocyclic Synthesis and Antimicrobial Potency
Research into the synthesis of various heterocyclic derivatives, including those incorporating a morpholine moiety, has demonstrated broad-spectrum antimicrobial potency. These studies contribute to the identification of new lead molecules for antimicrobial therapy, highlighting the compound's relevance in the development of novel antimicrobials (Desai, Rajpara, & Joshi, 2012).
Inhibitors of NF-κB Inducing Kinase for Psoriasis Treatment
A series of derivatives were synthesized as inhibitors of NF-κB inducing kinase (NIK), with one compound identified as a highly potent NIK inhibitor. This research paves the way for developing new strategies in treating psoriasis, highlighting the therapeutic potential of this compound derivatives in inflammation and autoimmune diseases (Zhu, Ma, Zu, Song, Wang, Zhong, Li, Zhang, Gao, Kong, Xu, Jiang, Wang, Li, Liu, Liu, Lu, & Chen, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis .
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to the active site, preventing the target from performing its function . This interaction can lead to changes in the cell, such as cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells .
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s ability to inhibit interleukin 6 secretion in BEAS-2B cells was better than a compound developed by Amgen , suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to inhibit the growth of various cell lines . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells .
properties
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O/c1-22-14-13(10-18-22)15(23-6-8-24-9-7-23)21-16(20-14)19-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLGXAOBLQKYCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.